N'-(3-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide
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Overview
Description
N’-(3-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 2-(4-propylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Step 1: Preparation of 2-(4-propylphenoxy)acetohydrazide by reacting 4-propylphenol with chloroacetic acid to form 2-(4-propylphenoxy)acetic acid, followed by conversion to the corresponding hydrazide using hydrazine hydrate.
Step 2: Condensation of 3-methoxybenzaldehyde with 2-(4-propylphenoxy)acetohydrazide in the presence of an acid catalyst (e.g., acetic acid) under reflux conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce hydrazines or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
- N’-(3-Methoxybenzylidene)-2-(4-ethylphenoxy)acetohydrazide
- N’-(3-Methoxybenzylidene)-2-(4-butylphenoxy)acetohydrazide
Uniqueness
N’-(3-Methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxybenzylidene and 4-propylphenoxy groups may impart distinct properties compared to other similar compounds.
Properties
CAS No. |
302909-44-0 |
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Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-5-15-8-10-17(11-9-15)24-14-19(22)21-20-13-16-6-4-7-18(12-16)23-2/h4,6-13H,3,5,14H2,1-2H3,(H,21,22)/b20-13+ |
InChI Key |
GREUPWQFWFDLGU-DEDYPNTBSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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